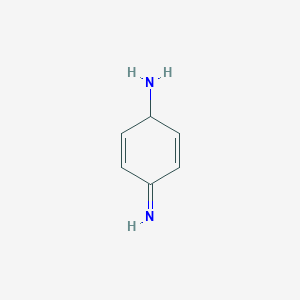

4-Iminocyclohexa-2,5-dien-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iminocyclohexa-2,5-dien-1-amine is a compound that belongs to the family of quinoid compounds. These compounds are known for their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer properties . The structure of this compound consists of a cyclohexadiene ring with an imine group, making it a versatile compound in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Iminocyclohexa-2,5-dien-1-amine can be synthesized through several methods. One common method involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines, followed by oxidation with m-chloroperoxybenzoic acid . Another method includes the hydrohalogenation of quinone imines . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce high-quality compounds for various applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Iminocyclohexa-2,5-dien-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone imines, which are known for their biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation, hydrogen gas with a catalyst for reduction, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include quinone imines, reduced amines, and various substituted derivatives. These products have diverse applications in scientific research and industry .

Aplicaciones Científicas De Investigación

4-Iminocyclohexa-2,5-dien-1-amine has numerous applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 4-Iminocyclohexa-2,5-dien-1-amine involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes . Its ability to form reactive intermediates, such as quinone imines, contributes to its biological activities, including cytotoxicity and anticancer effects .

Comparación Con Compuestos Similares

4-Iminocyclohexa-2,5-dien-1-amine is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Quinone imines: These compounds share a similar quinoid structure and exhibit comparable biological activities.

Cyclohexa-2,5-diene-1,4-dione derivatives: These derivatives have different functional groups but share the cyclohexadiene core, leading to similar reactivity and applications.

The uniqueness of this compound lies in its specific imine group, which allows for diverse chemical reactions and a broad range of applications in various fields .

Actividad Biológica

4-Iminocyclohexa-2,5-dien-1-amine, also known as aniline derivative with a unique structure, has garnered interest in various fields of biological research due to its potential therapeutic and toxicological properties. This compound is characterized by its imine functional group and is a derivative of cyclohexadiene. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

This compound has the following chemical identifiers:

- IUPAC Name: this compound

- CAS Number: 16562-40-6

- Molecular Formula: C6H8N2

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism plays a significant role in its cytotoxic effects, particularly in liver and kidney cells .

- Enzyme Interaction : It may interact with various enzymes, modulating their activity. For instance, it has been reported to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to adverse effects when co-administered with other pharmaceuticals .

- Cell Signaling Pathways : Research indicates that this compound may influence cell signaling pathways associated with inflammation and apoptosis, contributing to its biological effects .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant toxicity in various cell lines. A study conducted on rat kidney cortical cells revealed that exposure to the compound resulted in a dose-dependent decrease in cell viability, primarily through mechanisms involving oxidative damage and mitochondrial dysfunction .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

Case Studies

- Hepatotoxicity in Animal Models : In a study involving Sprague Dawley rats, administration of this compound led to increased liver enzyme levels indicative of hepatotoxicity. Histological examination showed centrilobular necrosis and inflammation .

- Tumorigenicity Assessment : Long-term studies have indicated a potential link between exposure to this compound and increased tumor incidence in laboratory animals. For instance, rats exposed to high doses developed tumors at rates significantly higher than control groups .

Toxicological Profile

The toxicological profile of this compound suggests that it poses risks at elevated concentrations. Key findings include:

Propiedades

IUPAC Name |

4-iminocyclohexa-2,5-dien-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-5,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKLQJFQAQSRIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)C=CC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16562-40-6 |

Source

|

| Record name | 4(1H)-Pyridinimine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.